4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyridine
Overview
Description
4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyridine is a complex organic compound that features a pyrazole ring, a phenyl group, and a methylpyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, which is known for its biological activity, makes this compound a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyridine typically involves multiple steps, starting with the preparation of the pyrazole ringThe phenyl group is then attached through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclocondensation step and large-scale palladium-catalyzed coupling reactions. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylpyridine moiety, where halogenation or other functional group transformations can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents for functional group transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler analog with a similar core structure but lacking the phenyl and methylpyridine groups.
Pyrazolone: Contains an additional keto group, making it a key component in several non-steroidal anti-inflammatory drugs.
Imidazole: Another nitrogen-containing heterocycle with similar biological activity but different structural features.
Uniqueness
4-[3-[1-(Cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyridine is unique due to its combination of a pyrazole ring, a phenyl group, and a methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[3-[1-(cyclopropylmethyl)pyrazol-3-yl]phenyl]-2-methylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-14-11-17(7-9-20-14)16-3-2-4-18(12-16)19-8-10-22(21-19)13-15-5-6-15/h2-4,7-12,15H,5-6,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCHATYWROMJSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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